molecular formula C8H14O3 B6619715 (2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one CAS No. 81037-07-2

(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one

Cat. No.: B6619715
CAS No.: 81037-07-2
M. Wt: 158.19 g/mol
InChI Key: LEWYZEQNYWGOBF-CAHLUQPWSA-N
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Description

(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one is an organic compound characterized by its unique structure, which includes a tert-butyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one typically involves the reaction of tert-butyl alcohol with a suitable precursor under acidic conditions. One common method involves the use of trifluoroacetic acid as a catalyst to facilitate the formation of the dioxolane ring . The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
  • tert-Butyl 2,5-diethylpiperazine-1-carboxylate

Uniqueness

(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a dioxolane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWYZEQNYWGOBF-CAHLUQPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@@H](O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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